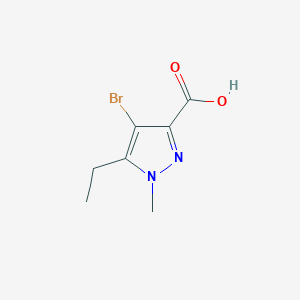

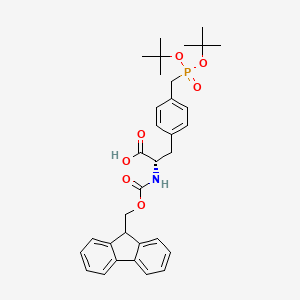

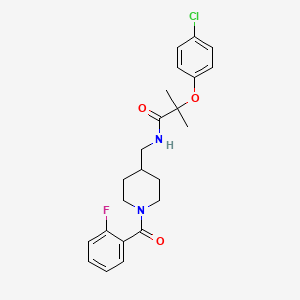

![molecular formula C22H20N4O3S B2647117 3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-42-5](/img/structure/B2647117.png)

3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of thieno[2,3-b]pyridine . Thieno[2,3-b]pyridine derivatives have been developed as electron deficient moieties for high triplet energy materials . They have been synthesized as high triplet energy bipolar host materials and have been effective as the host materials for green and blue phosphorescent organic light-emitting diodes .

Synthesis Analysis

Thieno[2,3-b]pyridine derivatives have been synthesized as high triplet energy bipolar host materials . The synthesis process typically involves the development of an electron deficient moiety for high triplet energy materials .Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives is complex and involves several functional groups . These compounds are typically developed as electron deficient moieties for high triplet energy materials .Chemical Reactions Analysis

Thieno[2,3-b]pyridine derivatives have been used as host materials for green and blue phosphorescent organic light-emitting diodes . This suggests that they participate in chemical reactions that result in the emission of light.科学的研究の応用

Synthesis and Chemical Properties

A key aspect of the research on this compound involves its synthesis and the exploration of its chemical properties. The compound is part of a broader class known as 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, which are known for their antiproliferative properties. Research by van Rensburg et al. (2017) highlighted the antiproliferative activity of these compounds, particularly against the phospholipase C enzyme, indicating their potential in cancer research. The study explored structure-activity relationships by modifying key functional groups, revealing that alterations at specific sites can enhance activity (van Rensburg et al., 2017).

Reaction Mechanisms and Product Formation

Research on the compound's reactions has led to discovering novel reaction mechanisms and product formations. For instance, Stroganova et al. (2019) demonstrated an unusual and stereoselective approach to synthesizing dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines through oxidation with commercially available bleach. This method yields moderate success and adds to the compound's synthetic versatility (Stroganova et al., 2019).

作用機序

特性

IUPAC Name |

3-amino-N-[(3,5-dimethoxyphenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S/c1-28-15-9-13(10-16(11-15)29-2)12-25-21(27)20-19(23)17-3-4-18(26-22(17)30-20)14-5-7-24-8-6-14/h3-11H,12,23H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHCXOAWRHYRLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

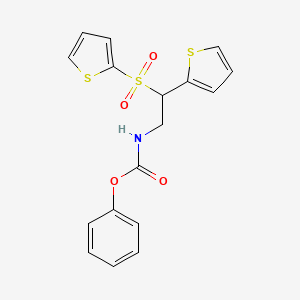

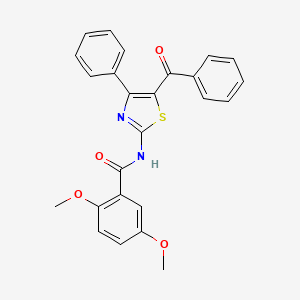

![N-[Cyano(cyclohexyl)methyl]-4-methylsulfonylbutanamide](/img/structure/B2647039.png)

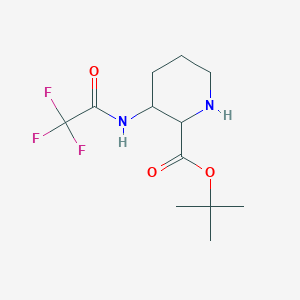

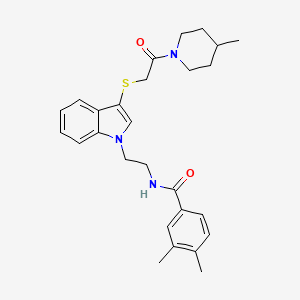

![4-[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline](/img/structure/B2647042.png)

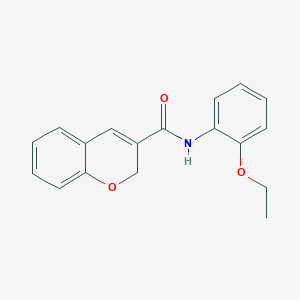

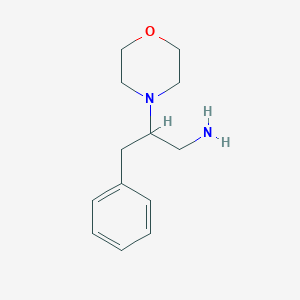

![2-[1-(6-Hydroxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methylpropyl]propanedinitrile; morpholine](/img/structure/B2647047.png)

![Ethyl 2-[(2-chlorobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2647056.png)